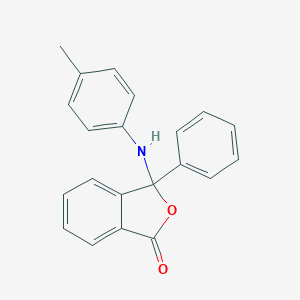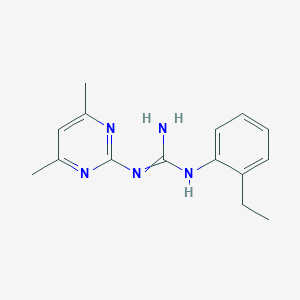
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one, also known as PTB, is a synthetic compound that belongs to the class of benzofuranone derivatives. PTB has gained significant attention in the scientific community due to its various applications in research.
Aplicaciones Científicas De Investigación
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is in the field of fluorescence microscopy. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is a fluorescent probe that can be used to label and visualize cellular structures such as mitochondria and lysosomes. This property of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has made it an essential tool in cell biology research.
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has also been studied for its potential use as a photosensitizer in photodynamic therapy. Photodynamic therapy is a non-invasive cancer treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has shown promising results in preclinical studies as a photosensitizer for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is not fully understood. However, it is believed that 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one interacts with cellular structures such as mitochondria and lysosomes, leading to changes in their morphology and function. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one can induce mitochondrial depolarization, leading to the release of cytochrome c and the activation of caspases. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has also been shown to induce lysosomal membrane permeabilization, leading to the release of cathepsins and the activation of caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in lab experiments is its fluorescent properties. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one can be used to label and visualize cellular structures, making it an essential tool in cell biology research. Another advantage of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is its potential use as a photosensitizer in photodynamic therapy.
However, there are also some limitations to using 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in lab experiments. One limitation is its potential toxicity to cells. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Another limitation is the lack of understanding of the mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. More research is needed to fully understand how 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one interacts with cellular structures and its potential side effects.
Direcciones Futuras
There are several future directions for research on 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. One direction is to further study the mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. Understanding how 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one interacts with cellular structures will provide insights into its potential use as a therapeutic agent.
Another direction is to explore the potential use of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in combination with other cancer therapies. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has shown promising results as a photosensitizer in preclinical studies, and combining it with other cancer therapies such as chemotherapy may enhance its efficacy.
Finally, more research is needed to evaluate the safety and toxicity of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in vivo. Understanding the potential side effects of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one will be essential for its clinical translation as a therapeutic agent.
Conclusion
In conclusion, 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its various applications in research. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been extensively studied for its potential use as a fluorescent probe in cell biology research and as a photosensitizer in photodynamic therapy. However, more research is needed to fully understand the mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one and its potential side effects. The future directions for research on 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one include further studying its mechanism of action, exploring its potential use in combination with other cancer therapies, and evaluating its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is a multi-step process that involves the reaction of 4-toluidine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. The purity of the compound can be increased through recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C21H17NO2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3-(4-methylanilino)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C21H17NO2/c1-15-11-13-17(14-12-15)22-21(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20(23)24-21/h2-14,22H,1H3 |
Clave InChI |
MTODMOMVFBGAMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)NC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)


![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)